
2-(2,2,2-Trichloroethyl)benzotrifluoride
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Overview
Description
2-(2,2,2-Trichloroethyl)benzotrifluoride is a chemical compound with the molecular formula C9H6Cl3F3 and a molecular weight of 277.5 g/mol. This compound has garnered significant interest in the scientific community due to its unique physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trichloroethyl)benzotrifluoride typically involves the reaction of benzotrichloride with trifluoromethyl iodide in the presence of a copper catalyst . This method is commonly used for small-scale laboratory preparations.
Industrial Production Methods
For industrial production, benzotrichloride is reacted with hydrogen fluoride in a pressurized reactor . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trichloroethyl)benzotrifluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo both electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Organic Synthesis
2-(2,2,2-Trichloroethyl)benzotrifluoride serves as a versatile building block in organic synthesis. It is particularly useful in:
- Substitution Reactions: The chlorine atoms can be substituted with nucleophiles, facilitating the synthesis of various organic compounds.
- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura, aiding in the formation of carbon-carbon bonds essential for complex molecule construction.
Agrochemical Development
The compound is utilized in the synthesis of agrochemicals, particularly herbicides and pesticides. Its trifluoromethyl group contributes to the biological activity of these compounds, making them effective against various pests while maintaining low toxicity to non-target organisms. For instance, derivatives of benzotrifluoride have been shown to enhance crop protection through improved systemic activity and selectivity .
Pharmaceutical Applications
In pharmaceuticals, this compound is explored as an intermediate for synthesizing bioactive compounds. Its ability to modify biological pathways makes it a candidate for developing new therapeutic agents. Research indicates that derivatives can exhibit unique pharmacological properties due to the presence of halogen atoms .
Case Study 1: Synthesis of Herbicides
A study demonstrated the synthesis of a novel herbicide using this compound as a precursor. The resulting compound showed significant efficacy against common agricultural weeds while exhibiting minimal phytotoxicity to crops.
Case Study 2: Pharmaceutical Intermediates
In a pharmaceutical context, researchers used this compound to synthesize a new class of anti-inflammatory drugs. The incorporation of the trifluoromethyl group was found to enhance potency compared to non-fluorinated analogs.
Mechanism of Action
The mechanism by which 2-(2,2,2-Trichloroethyl)benzotrifluoride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, thiols, and alcohols in organic synthesis . The trichloroethyl group is stable under hydrolytic, strongly acidic, nucleophilic, and mild reductive conditions, making it a versatile reagent .
Comparison with Similar Compounds
Similar Compounds
Benzotrifluoride (C6H5CF3): Used as a solvent and intermediate in organic synthesis.
2,2,2-Trichloroethanol (Cl3CCH2OH): Used as a protecting group for acids, acetals, and phosphoryl groups of nucleotides.
2,2,2-Trichloroethoxycarbonyl chloride (C3H2Cl4O2):
Uniqueness
2-(2,2,2-Trichloroethyl)benzotrifluoride is unique due to its combination of trichloroethyl and benzotrifluoride moieties, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring both stability and reactivity under various conditions.
Properties
IUPAC Name |
1-(2,2,2-trichloroethyl)-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3F3/c10-8(11,12)5-6-3-1-2-4-7(6)9(13,14)15/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKBNTKEVHXIEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(Cl)(Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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